REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[Cl-:8].[Al+3].[Cl-].[Cl-].Cl.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Cl:8][CH:4]([CH3:5])[CH2:3][CH2:2][C:1]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:6] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
346 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 70°
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25°
|
Type
|
CUSTOM
|
Details
|
the dark red reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with 2 N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered through a diatomaceous earth formulation (Hyflo)
|
Type
|
WASH
|
Details
|
washed with further 2 N hydrochloric acid, twice with water with a 2 N aqueous solution of sodium carbonate and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCC(=O)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |